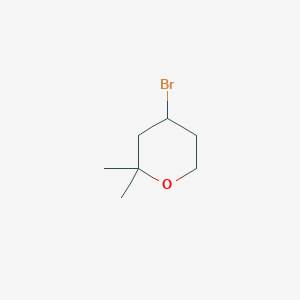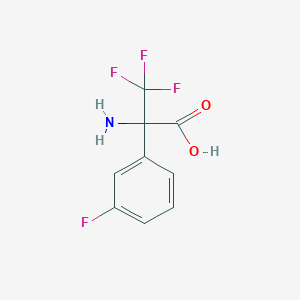
7-Methyl-1,4-thiazepane
Descripción general
Descripción
7-Methyl-1,4-thiazepane is a chemical compound with the CAS Number: 1428233-61-7 . It has a molecular weight of 131.24 and its IUPAC name is 7-methyl-1,4-thiazepane . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Methyl-1,4-thiazepane includes 21 bonds in total, with 8 non-H bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Aplicaciones Científicas De Investigación
Chemical Synthesis
“7-Methyl-1,4-thiazepane” is a compound used in chemical synthesis . It has a molecular weight of 131.24 and is stored at room temperature .
Biological Studies
Seven-membered heterocycles such as “7-Methyl-1,4-thiazepane” are of great interest in biological studies . These compounds, including azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines, exhibit different activities . The synthesis and biological properties of these heterocycles have been extensively studied over the past 10-15 years .
Pharmaceutical Applications
Seven-membered heterocycles, including “7-Methyl-1,4-thiazepane”, contribute significantly to medical and pharmaceutical chemistry . These compounds are being researched for their unique pharmacological properties, with the aim of discovering new drugs .
One-Pot Synthesis
“7-Methyl-1,4-thiazepane” is also involved in one-pot synthesis methods . These methods are based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .
Preparation of Azepine Derivatives
“7-Methyl-1,4-thiazepane” is used in the preparation of azepine derivatives . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .
Marine-Derived Compounds
“7-Methyl-1,4-thiazepane” has been found in marine-derived compounds . For example, it is a component of verrucosamide, a new thiodepsipeptide isolated from a marine-derived Verrucosispora sp., strain CNX-026 . This peptide is a symmetrical dimer possessing two rare seven-membered 1,4-thiazepane rings .
Safety And Hazards
The safety information for 7-Methyl-1,4-thiazepane indicates that it is a dangerous compound. The hazard statements include H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers There are several relevant papers that discuss the synthesis and properties of seven-membered heterocyclic compounds, which include 7-Methyl-1,4-thiazepane . These papers provide valuable insights into the synthesis methods, molecular structure, and potential applications of these compounds.
Propiedades
IUPAC Name |
7-methyl-1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZYCQGFMZEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-thiazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)








